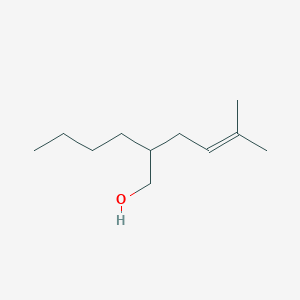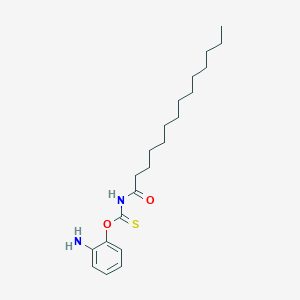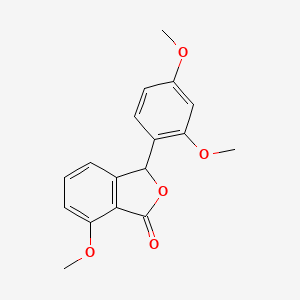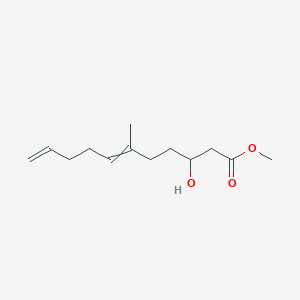![molecular formula C8H11N3O2S B14219922 N''-[4-(Methanesulfonyl)phenyl]guanidine CAS No. 551920-60-6](/img/structure/B14219922.png)
N''-[4-(Methanesulfonyl)phenyl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’'-[4-(Methanesulfonyl)phenyl]guanidine is an organic compound with the molecular formula C8H11N3O2S It is a derivative of guanidine, characterized by the presence of a methanesulfonyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’'-[4-(Methanesulfonyl)phenyl]guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents, which react with suitable amines under specific conditions to yield the desired guanidine compound . Another approach involves the use of S-methylisothiourea as a guanidylating agent, which has been shown to be highly efficient .
Industrial Production Methods
Industrial production of N’'-[4-(Methanesulfonyl)phenyl]guanidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as the preparation of intermediates, purification, and final synthesis under controlled conditions to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N’'-[4-(Methanesulfonyl)phenyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to other functional groups.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce different functional groups onto the phenyl ring .
Scientific Research Applications
N’'-[4-(Methanesulfonyl)phenyl]guanidine has several scientific research applications:
Mechanism of Action
The mechanism of action of N’'-[4-(Methanesulfonyl)phenyl]guanidine involves its interaction with molecular targets through hydrogen bonding and other interactions. The guanidine moiety is highly basic and can form stable complexes with various biological molecules, influencing their function and activity . The methanesulfonyl group enhances its reactivity and ability to interact with specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
Diphenylguanidine: Used as a complexing agent and in the vulcanization of rubber.
1-[4-(Hydroxymethyl)phenyl]guanidine: Studied for its interactions with biological molecules.
Uniqueness
Its ability to form stable complexes and interact with biological molecules makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
551920-60-6 |
|---|---|
Molecular Formula |
C8H11N3O2S |
Molecular Weight |
213.26 g/mol |
IUPAC Name |
2-(4-methylsulfonylphenyl)guanidine |
InChI |
InChI=1S/C8H11N3O2S/c1-14(12,13)7-4-2-6(3-5-7)11-8(9)10/h2-5H,1H3,(H4,9,10,11) |
InChI Key |
IKPCNXZHIZDFSG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-Dithiaspiro[5.5]undecane, 10-methyl-7-(1-methylethyl)-](/img/structure/B14219841.png)
![2-[(5-Bromo-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B14219846.png)

![1-[(4-Chlorophenyl)(cyclopropyl)methyl]-1-ethylpyrrolidin-1-ium](/img/structure/B14219851.png)

![10-{4-[(Acetylsulfanyl)methyl]phenyl}anthracene-1,8-dicarboxylic acid](/img/structure/B14219869.png)


![3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B14219893.png)
![1,1'-[(1-Iodopentane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14219901.png)

![Trimethyl[(6-methylhepta-1,3-dien-2-YL)oxy]silane](/img/structure/B14219907.png)
![4,4',4''-[Benzene-1,3,5-triyltris(oxy)]tributanenitrile](/img/structure/B14219927.png)

